![molecular formula C17H19F2NO3S2 B2626828 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide CAS No. 2309588-78-9](/img/structure/B2626828.png)
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, an oxane ring, a thiophene ring, and a methanesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the difluorophenyl intermediate:
Oxane ring formation: The oxane ring is synthesized through cyclization reactions involving appropriate diols or epoxides.
Thiophene ring incorporation: The thiophene ring is introduced via cross-coupling reactions, such as the Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.
Methanesulfonamide group addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Applications De Recherche Scientifique
Cancer Therapy
KSP inhibitors, including 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide, are being investigated for their ability to induce apoptosis in cancer cells. The inhibition of KSP disrupts mitotic spindle formation, leading to aberrant cell division and cell death. This has been demonstrated in various studies focusing on ovarian carcinoma cells, where compounds similar to this one showed potent activity at low nanomolar concentrations .
High-throughput Screening
The compound has been part of high-throughput screening efforts aimed at discovering new KSP inhibitors. These screenings have identified several derivatives that exhibit promising biological activity against cancer cell lines. The optimization of these compounds has led to enhanced selectivity and potency .
Pharmacokinetic Studies
Research has also focused on the pharmacokinetic properties of this compound and its derivatives. Modifications to the chemical structure have been explored to improve solubility and reduce efflux by P-glycoprotein (Pgp), which is crucial for enhancing bioavailability in therapeutic applications .
Case Study 1: KSP Inhibition in Ovarian Carcinoma
A study investigated the effects of a series of KSP inhibitors on ovarian carcinoma cells. The results indicated that compounds structurally related to this compound induced significant apoptosis and disrupted normal mitotic processes at low concentrations .
Case Study 2: Optimization of KSP Inhibitors
In another study focusing on structural optimization, researchers modified the compound to enhance its pharmacological profile. The introduction of fluorine atoms was strategically employed to modulate the pKa values and improve metabolic stability while minimizing toxicity .
Mécanisme D'action
The mechanism of action of 1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide: can be compared with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science, where precise control over molecular interactions is essential.
Activité Biologique
1-(3,5-difluorophenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]methanesulfonamide is a synthetic organic compound notable for its complex structure, which includes a difluorophenyl moiety, an oxane ring, a thiophene ring, and a methanesulfonamide group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.
- Molecular Formula : C17H19F2NO3S2
- IUPAC Name : 1-(3,5-difluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]methanesulfonamide
- CAS Number : 2309588-78-9
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the difluorophenyl intermediate .
- Cyclization to form the oxane ring using diols or epoxides.
- Introduction of the thiophene ring through cross-coupling reactions.
- Addition of the methanesulfonamide group , completing the synthesis process.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may act as an enzyme inhibitor by binding to active sites, thereby modulating enzyme activity and affecting various metabolic pathways crucial for cellular functions.
Research Findings
Recent studies have highlighted several potential therapeutic applications:
- Anti-inflammatory Properties : The compound has shown promise in inhibiting pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Research indicates that it may inhibit tumor cell proliferation by targeting specific cancer-related pathways.
- Cholesterol Biosynthesis Inhibition : Similar compounds have demonstrated significant inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, suggesting that this compound may exhibit similar properties .
Study on Anticancer Activity
A study evaluated the effects of related methanesulfonamide compounds on cancer cell lines. Results indicated that compounds with similar structural features effectively inhibited cell growth in vitro, particularly in human tumor cells expressing folate receptors .
Inhibition of Cholesterol Biosynthesis
In another study focusing on methanesulfonamide derivatives, one compound exhibited an IC50 value of 1.12 nM against cholesterol biosynthesis in rat hepatocytes, significantly outperforming established statins .
Applications in Medicinal Chemistry
The compound is being investigated for its potential as:
- Pharmaceutical Intermediate : Its unique structure allows it to serve as a building block for more complex drug molecules.
- Research Tool : It is used in studies aimed at understanding enzyme mechanisms and cellular signaling pathways.
Summary Table of Biological Activities
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO3S2/c18-14-8-12(9-15(19)10-14)11-25(21,22)20-17(16-2-1-7-24-16)13-3-5-23-6-4-13/h1-2,7-10,13,17,20H,3-6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODVHXSBMUUXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.